molecular formula C4H5NNaO6S B8679857 sodium N-hydroxysulfosuccinimide

sodium N-hydroxysulfosuccinimide

Cat. No. B8679857
M. Wt: 218.14 g/mol
InChI Key: UHWMKUMDYANCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07368565B2

Procedure details

L-DM1-TPA (6, 2 mg 0.002 mmol) was dissolved in dimethylacetamide (0.25 mL), to which N-hydroxysulfosuccinimide sodium salt (1.0 mg, 0.0046 mmol) and dicyclohexylcarbodiimide (1.0 mg, 0.0048 mmol) were added. After 3 hours, 0.5 mL of diisopropyl alcohol was added and the resulting precipitate was removed by filtration. HPLC analysis (Vydac C-18 column, 10×250 C18 column, 30° C., flow rate 4.75 mL/min, 50 mM triethylammonium formate pH 3.8 buffer with a linear methanol gradient (30% to 90% over 30 minutes) of the filtrate showed two major peaks, one for unreacted L-DM1-TPA at 22 min and one for L-DM1-TPA sulfosuccinimidyl ester at 19 min. The compound eluting at 19 min was isolated and analyzed by mass spectrometry showing that it had the expected peak consistent with the disodiated molecular ion (M++2Na) of 3a, m/e 1091.4. Further fragmentation of the 1091.4 ion gave predictable daughter ions, m/e 1073.4 (M++2Na—H2O), 874.4 (M++2Na-sodiated N-hydroxysulfosuccinimide).
[Compound]
Name
diisopropyl alcohol
Quantity
0.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mg
Type
reactant
Reaction Step Three
Quantity
1 mg
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[OH:2][N:3]1[C:7](=[O:8])[CH2:6][CH:5]([S:9]([OH:12])(=[O:11])=[O:10])[C:4]1=[O:13].C1(N=C=NC2CCCCC2)CCCCC1>CC(N(C)C)=O>[OH:2][N:3]1[C:7](=[O:8])[CH2:6][CH:5]([S:9]([OH:12])(=[O:10])=[O:11])[C:4]1=[O:13] |f:0.1,^1:0|

Inputs

Step One
Name
diisopropyl alcohol
Quantity
0.5 mL
Type
reactant
Smiles
Step Two
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 mg
Type
reactant
Smiles
[Na].ON1C(C(CC1=O)S(=O)(=O)O)=O
Name
Quantity
1 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
0.25 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
Vydac C-18 column, 10×250 C18 column, 30° C., flow rate 4.75 mL/min, 50 mM triethylammonium formate pH 3.8
CUSTOM
Type
CUSTOM
Details
buffer with a linear methanol gradient (30% to 90% over 30 minutes) of the filtrate
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 22 min
Duration
22 min
WAIT
Type
WAIT
Details
one for L-DM1-TPA sulfosuccinimidyl ester at 19 min
Duration
19 min
WASH
Type
WASH
Details
The compound eluting at 19 min
Duration
19 min
CUSTOM
Type
CUSTOM
Details
was isolated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ON1C(C(CC1=O)S(=O)(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.